Bismuthiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

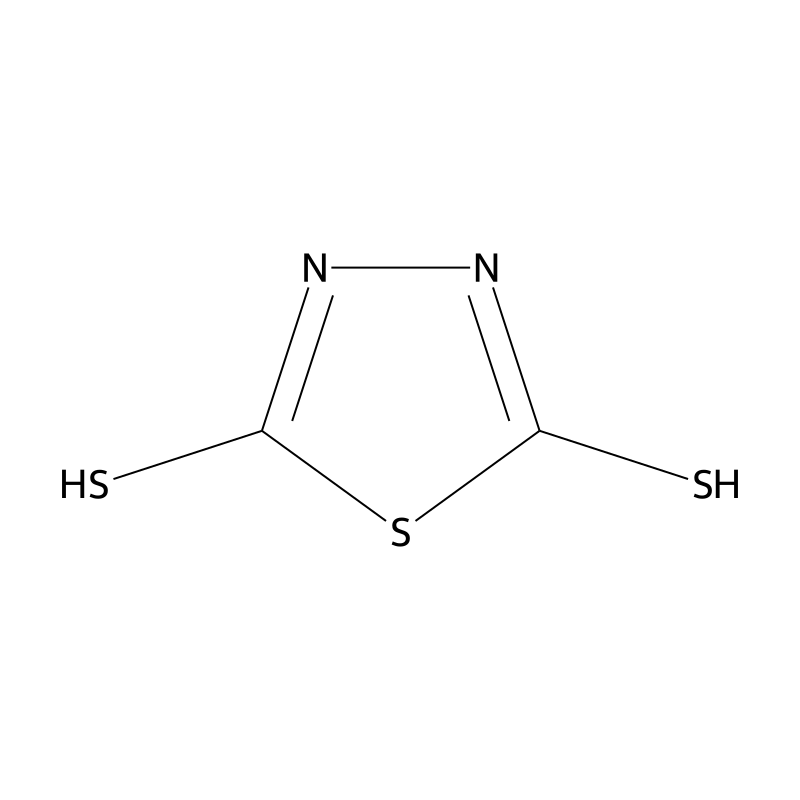

Bismuthiol, specifically known as Bismuthiol I or 1,3,4-thiadiazole-2,5-dithiol, is a sulfur-containing organic compound with the molecular formula C₂H₂N₂S₃ and a molecular weight of 150.25 g/mol. It is characterized by its light yellow powder form and is soluble in water. Bismuthiol has garnered attention for its diverse applications in medicinal chemistry and catalysis due to its unique chemical structure, which includes two thiol groups that contribute to its reactivity and biological activity .

Complexation and Detection of Metal Ions

One of the primary applications of Bismuthiol in scientific research lies in its ability to form colored complexes with specific metal ions. This property makes it valuable for the spectrophotometric determination of these metals.

Studies have shown that Bismuthiol II, in particular, can effectively complex with copper (Cu(II)) ions, forming a colored species that can be easily detected using a spectrophotometer []. This method provides a simple and sensitive way to quantify trace amounts of copper in various matrices, including nutritional supplements and environmental samples [, ].

Other Research Applications

Beyond metal ion detection, Bismuthiol has been explored in other areas of scientific research:

- Micellar studies: Bismuthiol can interact with micelles, which are self-assembled structures formed by certain molecules in water. This interaction can be utilized to enhance the sensitivity and selectivity of analytical methods for metal ion detection [].

- Drug discovery: Bismuthiol derivatives have been investigated for their potential antimicrobial and antiviral properties. However, further research is needed to fully understand their efficacy and safety.

Bismuthiol exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. Its ability to scavenge free radicals makes it a potential candidate for therapeutic applications aimed at oxidative stress-related diseases. Studies have shown that Bismuthiol can inhibit the growth of certain bacterial strains and has cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The synthesis of Bismuthiol can be achieved through several methods:

- Cyclization Reactions: Bismuthiol can be synthesized by cyclizing thiosemicarbazones with carbon disulfide.

- Direct Reaction: Reacting thioketones with hydrazine derivatives under acidic conditions can yield Bismuthiol.

- Catalytic Methods: Utilizing transition metal catalysts to facilitate the formation of thiadiazoles from appropriate precursors has also been reported.

These methods highlight the versatility of Bismuthiol's synthesis and its potential for further derivatization .

Bismuthiol has found applications across various fields:

- Medicinal Chemistry: As an active pharmaceutical ingredient due to its biological properties.

- Catalysis: In organic synthesis for forming carbon-sulfur bonds.

- Material Science: Used in the development of photoactive materials and nanocomposites.

- Agricultural Chemistry: Potential use as a fungicide or pesticide due to its antimicrobial properties .

Studies on the interactions of Bismuthiol with biological systems indicate that it can form complexes with metal ions, enhancing its therapeutic efficacy. These interactions may also influence its bioavailability and distribution within biological tissues. The compound's ability to modulate enzyme activities and cellular signaling pathways further underscores its potential as a therapeutic agent .

Bismuthiol shares structural similarities with several other compounds that contain thiadiazole or thiol functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Mercapto-1,3,4-thiadiazole | Thiadiazole | Contains one thiol group; less reactive than Bismuthiol |

| 5-Mercapto-1,3,4-thiadiazole | Thiadiazole | Exhibits different biological activity profiles |

| 2,5-Dimercapto-1,3,4-thiadiazole | Thiadiazole | Similar reactivity; used primarily in coordination chemistry |

| 2-Amino-1,3,4-thiadiazole | Thiadiazole | Lacks thiol groups; primarily studied for its basicity |

Bismuthiol's uniqueness lies in its dual thiol groups that enhance its reactivity and biological activity compared to these similar compounds. Its applications in catalysis and medicinal chemistry further distinguish it from others in the thiadiazole family .

XLogP3

UNII

Related CAS

55906-42-8 (di-hydrochloride salt)

GHS Hazard Statements

H302 (91.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (85.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (81.58%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant